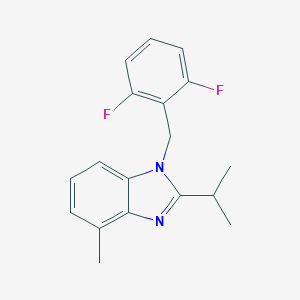

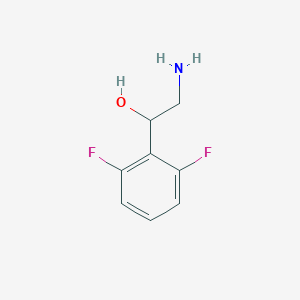

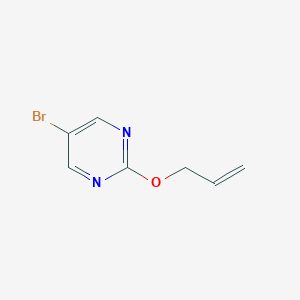

![molecular formula C8H13NO2S2 B177900 2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone CAS No. 199447-25-1](/img/structure/B177900.png)

2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone, also known as Metolachlor, is a selective pre-emergent herbicide used to control weeds in various crops, including corn, soybeans, cotton, and peanuts. It was first introduced in the 1970s and has since become a widely used herbicide due to its effectiveness and low toxicity.

Mecanismo De Acción

2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone works by inhibiting the growth of weeds by interfering with the biosynthesis of lipids in the weed's cell membranes. This leads to the death of the weed before it can emerge from the soil.

Biochemical and Physiological Effects:

This compound has been found to have low toxicity to mammals, with no adverse effects observed in acute toxicity studies. However, it has been found to have some toxicity to aquatic organisms, with studies showing that it can be toxic to fish and aquatic invertebrates at high concentrations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone has several advantages for use in lab experiments, including its effectiveness against a wide range of weeds, its low toxicity to mammals, and its low potential for groundwater contamination. However, it also has some limitations, including its toxicity to aquatic organisms and the need for proper handling and disposal to prevent environmental contamination.

Direcciones Futuras

There are several future directions for research on 2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone, including the development of new formulations that are more effective against resistant weeds, the investigation of its potential for use in integrated weed management strategies, and the study of its environmental fate and transport in different soil types and under different climatic conditions. Additionally, there is a need for further research on the potential long-term effects of this compound on non-target organisms and ecosystems.

Métodos De Síntesis

2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone is synthesized through a multi-step process, starting with the reaction of 2-mercaptoethanol with 2-chloroacetyl chloride to form 2-(chloroacetylthio)ethanol. This intermediate is then reacted with ethylamine to form 2-ethoxy-4-(2-chloroacetylthio)butyric acid ethyl ester. The final step involves the reaction of this intermediate with thiosemicarbazide to form this compound.

Aplicaciones Científicas De Investigación

2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has also been studied for its environmental impact, with studies showing that it has a low potential for groundwater contamination and does not persist in soil for long periods.

Propiedades

Número CAS |

199447-25-1 |

|---|---|

Fórmula molecular |

C8H13NO2S2 |

Peso molecular |

219.3 g/mol |

Nombre IUPAC |

2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one |

InChI |

InChI=1S/C8H13NO2S2/c1-3-11-8-9-6(4-5-12-2)7(10)13-8/h6H,3-5H2,1-2H3 |

Clave InChI |

UPHBJQGONONOOD-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(C(=O)S1)CCSC |

SMILES canónico |

CCOC1=NC(C(=O)S1)CCSC |

Sinónimos |

5(4H)-Thiazolone,2-ethoxy-4-[2-(methylthio)ethyl]-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

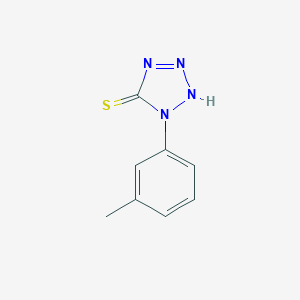

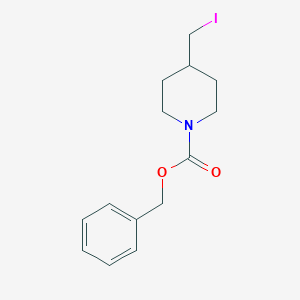

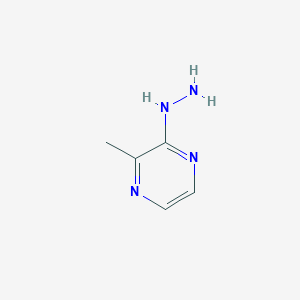

![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)

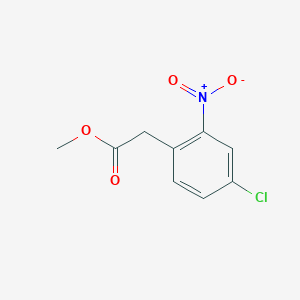

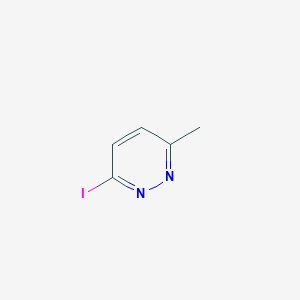

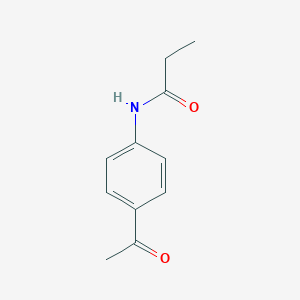

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)

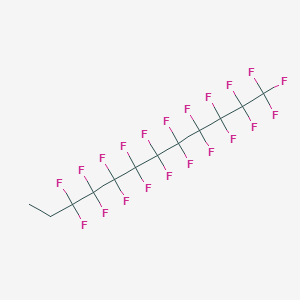

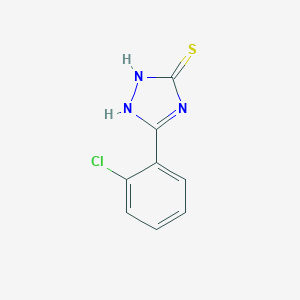

![4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]phenol](/img/structure/B177848.png)